molecular formula C22H34OSi2 B14298185 [3,3-Dimethyl-1-(trimethylsilyl)butyl](methoxy)diphenylsilane CAS No. 116429-88-0

[3,3-Dimethyl-1-(trimethylsilyl)butyl](methoxy)diphenylsilane

Cat. No.: B14298185
CAS No.: 116429-88-0
M. Wt: 370.7 g/mol
InChI Key: PJRCCBKSCOXWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(trimethylsilyl)butyldiphenylsilane: is an organosilicon compound characterized by the presence of both trimethylsilyl and diphenylsilane groups. This compound is notable for its unique structural features, which include a bulky trimethylsilyl group and a methoxy group attached to a diphenylsilane moiety. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trimethylsilyl)butyldiphenylsilane typically involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride. This reaction forms the trimethylsilyl-protected intermediate, which is then reacted with diphenylsilane and methanol under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials such as tert-butyl alcohol and acetylene, with transition metal salts as catalysts. The reaction is carried out in the presence of acid, followed by distillation and separation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and trimethylsilyl groups.

    Reduction: Reduction reactions can occur at the diphenylsilane moiety, converting it to various silane derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions, including hydrosilylation and polymerization.

    Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of antifungal and antibacterial agents.

Industry:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(trimethylsilyl)butyldiphenylsilane involves its ability to act as a radical H-donor or hydride donor. This property is due to the presence of the trimethylsilyl group, which can stabilize radical intermediates. The compound can also participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst, forming new carbon-silicon bonds .

Comparison with Similar Compounds

  • 3,3-Dimethyl-1-trimethylsilyl-1-butyne
  • Diphenylsilane
  • Trimethylsilyl chloride

Comparison:

Properties

CAS No.

116429-88-0

Molecular Formula

C22H34OSi2

Molecular Weight

370.7 g/mol

IUPAC Name

(3,3-dimethyl-1-trimethylsilylbutyl)-methoxy-diphenylsilane

InChI

InChI=1S/C22H34OSi2/c1-22(2,3)18-21(24(5,6)7)25(23-4,19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17,21H,18H2,1-7H3

InChI Key

PJRCCBKSCOXWJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.